molecular formula C9H6N4O B14079744 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile

4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile

Cat. No.: B14079744
M. Wt: 186.17 g/mol
InChI Key: GJNGMHADWMWUKC-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile: is a heterocyclic compound that contains both an oxadiazole ring and a benzonitrile groupThe presence of the oxadiazole ring, which is known for its stability and electronic properties, makes this compound particularly valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the benzonitrile group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amidoxime with a nitrile can yield the desired oxadiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazole derivatives, while reduction can produce amino-oxadiazole compounds .

Scientific Research Applications

Chemistry: In chemistry, 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile is used as a building block for the synthesis of more complex molecules. Its stability and electronic properties make it valuable for designing new materials and catalysts .

Biology and Medicine: It can be used in the development of new drugs, particularly as enzyme inhibitors or anticancer agents .

Industry: In the industrial sector, this compound is used in the production of high-energy materials and explosives.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interfere with cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cancer cell proliferation . The oxadiazole ring’s electronic properties allow it to interact with nucleic acids and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(5-Amino-1,3,4-oxadiazol-2-YL)benzonitrile is unique due to its combination of the oxadiazole ring and benzonitrile group, which imparts distinct electronic and structural properties. This combination enhances its stability and reactivity, making it suitable for a wide range of applications .

Properties

Molecular Formula

C9H6N4O

Molecular Weight

186.17 g/mol

IUPAC Name

4-(5-amino-1,3,4-oxadiazol-2-yl)benzonitrile

InChI

InChI=1S/C9H6N4O/c10-5-6-1-3-7(4-2-6)8-12-13-9(11)14-8/h1-4H,(H2,11,13)

InChI Key

GJNGMHADWMWUKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NN=C(O2)N

Origin of Product

United States

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